
H-His-his-gly-val-val-glu-val-asp-ala-ala-val-thr-pro-glu-glu-arg-his-leu-ser-lys-OH
説明
Primary Sequence Analysis and Isoelectric Point Determination
The peptide this compound (sequence: HHGVVEVDAAVTPEERHLSK) is a 20-residue fragment derived from the cytoplasmic domain of the amyloid precursor protein (APP). Its primary sequence contains a mix of hydrophobic, polar, and charged amino acids, with critical residues influencing its physicochemical properties.
Amino Acid Composition and Charge Profile
The sequence includes six charged residues:
- Two histidines (His) at positions 1 and 2 (pKa ~6.0)
- Two glutamic acids (Glu) at positions 9 and 16 (pKa ~4.25)
- One aspartic acid (Asp) at position 7 (pKa ~3.86)
- One arginine (Arg) at position 15 (pKa ~12.48)
- One lysine (Lys) at position 20 (pKa ~10.53)
These residues contribute to a net positive charge at physiological pH (7.4), dominated by Arg and Lys. The pKa values of His (6.0) and Glu/Asp (3.86–4.25) suggest partial protonation of His and deprotonation of acidic residues under neutral conditions.
Isoelectric Point (pI) Calculation
Using computational tools like Expasy or Chemaxon, the theoretical pI is calculated by balancing the ionization states of all ionizable groups. For this peptide:
Amino Acid | Position | pKa Value | Ionization State at pH 7.4 |
---|---|---|---|
His | 1, 2 | 6.0 | Partially deprotonated |
Glu | 9, 16 | 4.25 | Fully deprotonated |
Asp | 7 | 3.86 | Fully deprotonated |
Arg | 15 | 12.48 | Fully protonated |
Lys | 20 | 10.53 | Fully protonated |
The pI is estimated at ~8.2 , reflecting the dominance of basic residues (Arg, Lys) over acidic ones (Glu, Asp). This aligns with structural motifs in APP’s cytoplasmic domain involved in protein interactions.
Secondary Structure Prediction via Computational Modeling
The peptide’s secondary structure is influenced by sequence-specific motifs and residue interactions. Computational tools like PSIPRED (though currently inaccessible) and molecular dynamics simulations provide insights into plausible conformations.
Key Structural Features
- Proline (Pro) at position 14 : This residue disrupts α-helical structures due to its rigid cyclic side chain, favoring β-turns or unordered regions.
- Arg-His-Leu-Ser-Lys (RHLSK) motif : This C-terminal segment (positions 15–20) may adopt an α-helical conformation, as observed in APP’s intracellular domain.
- Glu-Glu (Glu9, Glu16) residues : These negatively charged residues could form salt bridges with Arg15 or Lys20, stabilizing local structures.
Predicted Secondary Elements
- β-Sheets : Possible between Val3, Val4, and adjacent hydrophobic residues (Gly2, Thr13).
- Unordered regions : Likely around Pro14 and Asp7 due to steric hindrance and flexibility.
Experimental validation via circular dichroism or NMR would confirm these predictions.
Tertiary Structure Homology with Amyloid Precursor Protein (APP) Fragments
The peptide corresponds to residues 657–676 of APP’s cytoplasmic domain, a region critical for interactions with adaptor proteins like Fe65 and G-proteins.
Structural Homology with APP C-Terminal Fragments
- NPxY Motif : The sequence NPxY (Asn-Pro-x-Tyr), a canonical phosphotyrosine-binding domain, is absent here but present in other APP fragments. However, the RHLSK motif (positions 15–20) is conserved and implicated in G-protein coupling.
- GαS Interaction : Membrane-tethered APP fragments containing this sequence activate GαS signaling via direct binding, promoting neurite outgrowth.
Cryoelectron Microscopy Insights
Structural studies of APP’s intracellular domain reveal a helical fold stabilized by hydrophobic interactions (e.g., Leu12, Ser19). The RHLSK motif likely adopts a helical conformation, positioning Arg15 and Lys20 for electrostatic interactions with G-protein subunits.
Comparative Sequence Alignment with Bovine α-S2 Casein C-Terminal Domains
While structurally distinct, this APP fragment shares functional parallels with antimicrobial peptides like casocidin-I, a 39-residue fragment of bovine α-S2 casein (positions 165–203).
Sequence and Functional Comparison
Feature | APP Fragment (HHGVVEVDAAVTPEERHLSK) | Bovine α-S2 Casein (Casocidin-I) |
---|---|---|
Length | 20 residues | 39 residues |
Charge | Net positive (Arg, Lys) | Net positive (Lys, Arg) |
Hydrophobicity | Moderate (Val, Leu) | High (hydrophobic clusters) |
Function | G-protein signaling, APP processing | Antimicrobial activity |
Critical Differences
- Antimicrobial Activity : Casocidin-I relies on amphipathic helices to disrupt microbial membranes, whereas the APP fragment mediates intracellular signaling.
- Protein Interactions : The APP fragment binds GαS and Fe65, while casocidin-I targets microbial cell walls.
特性
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C95H152N30O31/c1-43(2)30-60(85(146)119-64(39-126)87(148)114-59(94(155)156)18-14-15-27-96)116-86(147)62(33-53-37-102-42-107-53)117-80(141)55(19-16-28-103-95(98)99)110-81(142)56(21-24-67(129)130)111-82(143)57(22-25-68(131)132)112-88(149)65-20-17-29-125(65)93(154)75(50(13)127)124-92(153)74(47(9)10)121-77(138)49(12)108-76(137)48(11)109-84(145)63(34-70(135)136)118-90(151)72(45(5)6)122-83(144)58(23-26-69(133)134)113-89(150)73(46(7)8)123-91(152)71(44(3)4)120-66(128)38-104-79(140)61(32-52-36-101-41-106-52)115-78(139)54(97)31-51-35-100-40-105-51/h35-37,40-50,54-65,71-75,126-127H,14-34,38-39,96-97H2,1-13H3,(H,100,105)(H,101,106)(H,102,107)(H,104,140)(H,108,137)(H,109,145)(H,110,142)(H,111,143)(H,112,149)(H,113,150)(H,114,148)(H,115,139)(H,116,147)(H,117,141)(H,118,151)(H,119,146)(H,120,128)(H,121,138)(H,122,144)(H,123,152)(H,124,153)(H,129,130)(H,131,132)(H,133,134)(H,135,136)(H,155,156)(H4,98,99,103)/t48-,49-,50+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,71-,72-,73-,74-,75-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZVBHGGTGLRNW-DRDHCPHXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CNC=N1)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C2CCCN2C(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC4=CNC=N4)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C95H152N30O31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2210.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
準備方法
Resin Selection and Initial Assembly
The peptide is typically synthesized via Fmoc-based SPPS on a polyethylene glycol-polystyrene (PEG-PS) resin functionalized with a 4-hydroxymethylphenoxyacetic acid (HMPA) linker. This resin supports high coupling efficiency and minimizes steric hindrance for long sequences. A loading capacity of 0.1–0.2 mmol/g is preferred to balance reactivity and manageable scale.
Pseudoproline Derivatives for Aggregation Mitigation
The sequence contains aggregation-prone regions (e.g., Val-Val-Glu-Val-Asp). To address this, pseudoproline dipeptide derivatives (e.g., Thr(ψMe,Mepro)) are incorporated at positions such as Thr-Pro-Glu-Glu, disrupting β-sheet formation and improving solvation during synthesis. For example, Thr(ψMe,Mepro) reduces coupling times by 50% and increases crude peptide purity to >70% compared to standard SPPS.
Coupling Reagents and Activation
Benzotriazole-based reagents like HBTU and BOP are employed for activating Fmoc-protected amino acids. A study demonstrated that BOP-mediated couplings at 23°C achieved >99% efficiency per residue for Val, Ala, and Gly. For challenging residues (e.g., His), double couplings with 3–4 equivalents of amino acid and prolonged reaction times (2–4 hours) are necessary.
Convergent Synthesis for Large-Scale Production
Fragment Condensation Approach
Due to the peptide’s length, convergent synthesis is favored for industrial-scale manufacturing. The sequence is divided into three fragments:
Each fragment is synthesized separately using SPPS, purified via reverse-phase HPLC (RP-HPLC), and characterized by mass spectrometry (MS). Fragment coupling is performed in solution using TBTU/DIPEA, achieving 80–85% yields.
Side-Chain Protection Schemes
-
His : Protected with trityl (Trt) to prevent metal-catalyzed side reactions.
-
Asp/Glu : tert-Butyl (tBu) esters prevent aspartimide formation.
-
Arg : Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) groups enhance solubility.
-
Lys : Boc protection ensures selective deprotection during fragment assembly.
Cleavage and Global Deprotection
Acidolytic Cleavage Conditions
The peptide-resin is treated with trifluoroacetic acid (TFA)/water/1,2-ethanedithiol (EDT)/triisopropylsilane (TIPS) (94:2.5:2.5:1 v/v) for 3 hours. This mixture removes all side-chain protecting groups while minimizing oxidation of Met and Cys residues. Scavengers like EDT (2.5%) reduce alkylation side products by 90% compared to non-scavenged conditions.
Precipitation and Isolation
The crude peptide is precipitated in cold diisopropyl ether (DIPE)/acetonitrile (3:1 v/v), yielding a fine powder. Centrifugation at 10,000 × g for 15 minutes recovers >95% of the product, which is then lyophilized for storage.
Purification and Analytical Characterization
Reverse-Phase HPLC (RP-HPLC)
Purification employs a C18 column (250 × 4.6 mm, 5 µm) with a gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B):
Mass Spectrometry (MS)
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms the molecular weight (observed: 2210.41 Da; theoretical: 2210.41 Da). Minor byproducts (e.g., oxidized His) are detected at 2226.42 Da and removed via iterative RP-HPLC.
Troubleshooting Common Synthesis Challenges
Aspartimide Formation
The Asp-Ala sequence is prone to cyclization, forming a six-membered ring that reduces yield by 15–20%. Substituting piperidine with 2% DBU during Fmoc deprotection suppresses this side reaction, improving Asp-Ala coupling efficiency to >98%.
Incomplete Couplings
Problematic residues (e.g., His) require double couplings with 4 equivalents of amino acid and 8 equivalents of HBTU. Microwave-assisted SPPS at 50°C for 5 minutes further enhances coupling rates to >99.5%.
Industrial-Scale Manufacturing Considerations
化学反応の分析
Types of Reactions
The peptide can undergo various chemical reactions, including:
Oxidation: The methionine and cysteine residues in the peptide can be oxidized to form sulfoxides and disulfides, respectively.
Reduction: Disulfide bonds formed during oxidation can be reduced back to thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine and cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can be used to reduce disulfide bonds.
Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase to introduce mutations.
Major Products Formed
Oxidation: Methionine sulfoxide and cystine.
Reduction: Methionine and cysteine.
Substitution: Peptides with altered amino acid sequences.
科学的研究の応用
The peptide “H-His-his-gly-val-val-glu-val-asp-ala-ala-val-thr-pro-glu-glu-arg-his-leu-ser-lys-OH” has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Studied for its role in the formation of amyloid plaques in Alzheimer’s disease.
Medicine: Investigated as a potential therapeutic target for Alzheimer’s disease.
Industry: Utilized in the development of diagnostic tools and assays for detecting amyloid plaques.
作用機序
The peptide exerts its effects by aggregating to form amyloid plaques in the brain. These plaques disrupt cell-to-cell communication and activate immune responses, leading to inflammation and neuronal damage. The molecular targets involved include various receptors and enzymes that interact with the peptide, promoting its aggregation and toxicity .
類似化合物との比較
The peptide is compared below with structurally related compounds from the evidence, focusing on sequence, physicochemical properties, and inferred functionalities.
Structural and Physicochemical Comparison
Key Observations:
- Sequence Length : The target peptide (20 residues) is shorter than ’s 34-residue peptide but longer than ’s 16-residue chain.
- Charge Profiles : All compounds contain acidic (Glu, Asp) and basic (Arg, Lys, His) residues, but the target peptide has a higher density of Glu/Asp (5 residues) versus His (3 residues), suggesting stronger anionic character.
- ’s peptide features proline repeats, which may induce structural rigidity or disrupt α-helix formation.
Functional Implications
Metal Binding and Catalytic Activity
- Target Peptide : Dual N-terminal histidines may form metal-coordination sites, analogous to enzymes like carbonic anhydrase .
- ’s Peptide : Pro-His repeats resemble zinc-binding motifs in metalloproteases, though the absence of catalytic residues (e.g., Glu in thermolysin) limits enzymatic activity.
Solubility and Stability
- The target’s high charge density (5 acidic, 2 basic residues) likely enhances aqueous solubility, similar to ’s peptide with 6 Glu/Asp residues.
- ’s peptide, with hydrophobic Trp and Ile , may exhibit lower solubility unless stabilized by polar residues like Lys or Gln.
Structural Interactions
- The target’s Val/Ala-rich hydrophobic core contrasts with ’s Thr/Ser-rich sequence, which could favor hydrogen bonding over hydrophobic packing.
生物活性
The compound H-His-His-Gly-Val-Val-Glu-Val-Asp-Ala-Ala-Val-Thr-Pro-Glu-Glu-Arg-His-Leu-Ser-Lys-OH, also known as the amyloid beta precursor protein (APP) fragment, is a peptide consisting of 20 amino acids with significant implications in neurobiology and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic benefits, and relevant research findings.
- Molecular Formula : C95H152N30O31
- Molecular Weight : 2210.41 g/mol
- CAS Number : 158561-91-2
- Neuroprotective Effects : Research indicates that peptides derived from APP can exhibit neuroprotective properties, potentially mitigating neuronal damage associated with Alzheimer's disease. The specific sequence of amino acids influences the peptide's ability to interact with various receptors and signaling pathways in the brain .
- Antioxidant Activity : Certain amino acid sequences within APP fragments have shown antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in neuronal cells. This activity is crucial for maintaining cellular health and function .
- Inhibition of Amyloid Aggregation : The peptide has been studied for its role in inhibiting the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. By preventing aggregation, the peptide may help maintain cognitive function and reduce neurodegeneration .
Case Studies and Research Findings
A review of literature reveals several studies highlighting the biological activity of this compound:
- Study on Neuroprotection : A study demonstrated that this peptide could protect neurons from apoptosis induced by oxidative stress in vitro. The results indicated a significant reduction in cell death when treated with the peptide compared to untreated controls .
- Antioxidant Studies : In another investigation, the peptide exhibited substantial free radical scavenging activity, particularly against DPPH and ABTS radicals. This suggests its potential as a therapeutic agent for oxidative stress-related conditions .
- Amyloid Inhibition : Research has shown that the peptide can inhibit the formation of amyloid plaques in cell cultures, an effect attributed to its specific amino acid composition that disrupts oligomer formation .
Comparative Analysis with Other Peptides
Peptide Name | Molecular Weight | Biological Activity |
---|---|---|
This compound | 2210.41 g/mol | Neuroprotective, Antioxidant, Amyloid Inhibition |
H-Cys-Pro-Asp-Phe-Gly-His-Ile-Ala-Met-Glu-Leu-Ser-Val-Arg-Thr-Trp-Lys-Tyr-OH | 2152.52 g/mol | Antioxidant, Antimicrobial |
H-Asp-Tyr-Lys-Asp-Asp-Asp-Asp-Lys-OH | 1012.99 g/mol | Osteogenic |
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